molecular formula C15H19N5O5 B11815895 Entecavir Impurity 33

Entecavir Impurity 33

Cat. No.: B11815895
M. Wt: 349.34 g/mol
InChI Key: FJUGOJOVRGQPGT-XKNYDFJKSA-N
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Description

Entecavir Impurity 33 is a chemical compound related to Entecavir, an antiviral medication used primarily for the treatment of hepatitis B. This compound is one of the many impurities that can be formed during the synthesis or degradation of Entecavir. The molecular formula of this compound is C52H47N5O3, and it has a molecular weight of 789.96 .

Preparation Methods

The preparation of Entecavir Impurity 33 involves several synthetic routes and reaction conditions. One common method includes the use of benzyloxy groups and trityl protection. The synthetic route typically involves the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Entecavir Impurity 33 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Entecavir Impurity 33 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Entecavir Impurity 33 is not well-documented, but it is believed to be similar to that of Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, which is essential for viral replication. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA .

Comparison with Similar Compounds

Entecavir Impurity 33 can be compared with other related compounds, such as:

  • Entecavir Impurity 30
  • Entecavir Impurity 31
  • Entecavir Impurity 32
  • Entecavir Impurity 34
  • Entecavir Impurity 35
  • Entecavir Impurity 36

These compounds share similar structural features but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific benzyloxy and trityl protecting groups, which distinguish it from other impurities .

Properties

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

(2S)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid

InChI

InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7-,8-,9-,10-/m0/s1

InChI Key

FJUGOJOVRGQPGT-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O

Canonical SMILES

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O

Origin of Product

United States

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